去乙酰头孢噻肟

描述

去乙酰头孢噻肟(钾盐)是头孢菌素类抗生素头孢噻肟的活性代谢产物。 它以有效的抗菌特性而闻名,用于各种临床环境中治疗由多种细菌引起的感染 .

科学研究应用

去乙酰头孢噻肟具有广泛的科学研究应用:

作用机制

去乙酰头孢噻肟通过抑制细菌细胞壁合成发挥作用。它与细菌细胞壁中的青霉素结合蛋白 (PBP) 结合,阻止肽聚糖链的交联,而肽聚糖链对于细胞壁完整性至关重要。 这会导致细菌细胞裂解和死亡 . 分子靶标包括 PBP,例如 PBP Ib 和 PBP III .

生化分析

Biochemical Properties

Desacetylcefotaxime exhibits potent antibacterial activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative organisms. It interacts with various enzymes, particularly β-lactamases, which it inhibits effectively. This inhibition is crucial as it prevents the degradation of the antibiotic, thereby enhancing its efficacy . Desacetylcefotaxime also interacts with penicillin-binding proteins (PBPs) in bacterial cell walls, disrupting cell wall synthesis and leading to bacterial cell death .

Cellular Effects

Desacetylcefotaxime impacts various cellular processes, particularly in bacterial cells. It inhibits cell wall synthesis by binding to PBPs, leading to cell lysis and death . In mammalian cells, desacetylcefotaxime has been shown to affect the gut microbiota, particularly by reducing the population of beneficial bacteria such as bifidobacteria and bacteroides . This alteration in gut flora can influence cellular metabolism and immune responses.

Molecular Mechanism

At the molecular level, desacetylcefotaxime exerts its effects primarily through the inhibition of PBPs, which are essential for bacterial cell wall synthesis . This inhibition leads to the accumulation of peptidoglycan precursors, triggering autolytic enzymes that degrade the cell wall, resulting in bacterial cell death. Additionally, desacetylcefotaxime is stable against many β-lactamases, which enhances its antibacterial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of desacetylcefotaxime have been observed to change over time. It maintains effective antimicrobial plasma and tissue concentrations following therapeutic administration . The stability of desacetylcefotaxime allows it to persist in plasma at concentrations exceeding the minimum inhibitory concentration (MIC) for many pathogens for extended periods . This prolonged activity is beneficial for sustained antibacterial effects.

Dosage Effects in Animal Models

In animal models, the effects of desacetylcefotaxime vary with different dosages. Higher doses have been associated with increased antibacterial activity but also with potential toxic effects . Studies have shown that desacetylcefotaxime can cause alterations in gut microbiota and may lead to Clostridium difficile infection at high doses . Therefore, careful dosage management is essential to balance efficacy and safety.

Metabolic Pathways

Desacetylcefotaxime is primarily metabolized in the liver, where it is formed from cefotaxime through enzymatic hydrolysis . The metabolic pathway involves the conversion of cefotaxime to desacetylcefotaxime, which is then further metabolized to desacetylcefotaxime lactone and other metabolites . These reactions are crucial for the drug’s pharmacokinetics and overall efficacy.

Transport and Distribution

Desacetylcefotaxime is distributed within the body through the bloodstream, with a significant portion bound to plasma proteins . It exhibits good penetration into body fluids and tissues, including the cerebrospinal fluid . The clearance of desacetylcefotaxime is primarily renal, with a clearance rate of 10.5 L/h . This efficient distribution and clearance are vital for its therapeutic effects.

Subcellular Localization

The subcellular localization of desacetylcefotaxime is primarily within the bacterial cell wall, where it exerts its antibacterial effects . In mammalian cells, it is distributed in the cytoplasm and extracellular fluids. The targeting of desacetylcefotaxime to specific cellular compartments is essential for its function and efficacy in treating bacterial infections.

准备方法

合成路线和反应条件

去乙酰头孢噻肟通常通过头孢噻肟的水解合成。该过程涉及从头孢噻肟中去除乙酰基,从而形成去乙酰头孢噻肟。 反应条件通常包括使用特定的酶或化学试剂来促进水解过程 .

工业生产方法

在工业环境中,去乙酰头孢噻肟的生产涉及在受控条件下对头孢噻肟进行大规模水解。该工艺经过优化,以确保最终产品的高产率和纯度。 使用先进的色谱技术,如超高效液相色谱 (UHPLC),是将去乙酰头孢噻肟从反应混合物中分离和纯化的常用方法 .

化学反应分析

反应类型

去乙酰头孢噻肟会发生多种化学反应,包括:

氧化: 它可以被氧化形成不同的衍生物。

还原: 还原反应可以改变其官能团。

取代: 取代反应可以在分子上的特定位点发生.

常见试剂和条件

这些反应中常用的试剂包括像过氧化氢这样的氧化剂,像硼氢化钠这样的还原剂,以及用于取代反应的各种亲核试剂。 条件根据所需的反应而异,但它们通常涉及控制温度和 pH 值 .

形成的主要产物

相似化合物的比较

类似化合物

独特性

去乙酰头孢噻肟的独特性在于它对β-内酰胺酶的稳定性和与头孢噻肟相比更长的消除半衰期。 这使得可以延长给药间隔并增强治疗效果 .

属性

CAS 编号 |

66340-28-1 |

|---|---|

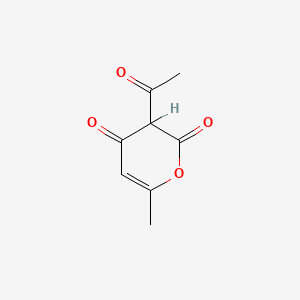

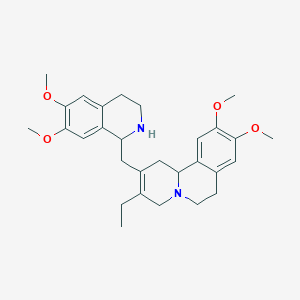

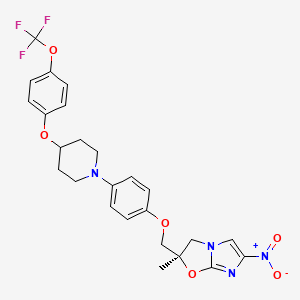

分子式 |

C14H15N5O6S2 |

分子量 |

413.4 g/mol |

IUPAC 名称 |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C14H15N5O6S2/c1-25-18-7(6-4-27-14(15)16-6)10(21)17-8-11(22)19-9(13(23)24)5(2-20)3-26-12(8)19/h4,8,12,20H,2-3H2,1H3,(H2,15,16)(H,17,21)(H,23,24)/b18-7+/t8-,12-/m1/s1 |

InChI 键 |

FHYWAOQGXIZAAF-RWFJUVPESA-N |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O |

手性 SMILES |

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CO)C(=O)O |

规范 SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O |

外观 |

Solid powder |

Key on ui other cas no. |

66340-28-1 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

deacetylcefotaxime desacetylcefotaxime desacetylcefotaxime, monosodium salt desacetylcefotaxime, monosodium salt, (6R-trans)-isome |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of dCTX?

A1: Like other cephalosporins, dCTX exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane, disrupting the transpeptidation process essential for peptidoglycan cross-linking. [] This weakens the bacterial cell wall, leading to cell lysis and death.

Q2: Does dCTX contribute to the overall antibacterial effect of cefotaxime?

A2: Yes, despite its lower intrinsic activity, dCTX contributes significantly to the overall efficacy of cefotaxime therapy. Research suggests that dCTX acts synergistically with cefotaxime against a wide range of bacteria, including Enterobacteriaceae and Streptococcus faecalis. [, ] This synergistic interaction enhances bacterial killing and broadens the spectrum of activity. []

Q3: Are there instances where dCTX exhibits greater activity than cefotaxime?

A3: Interestingly, dCTX displays greater potency than cefotaxime against certain bacterial species. For instance, it demonstrates 1-2 log2 dilutions greater activity against Pseudomonas acidovorans and Pseudomonas cepacia. []

Q4: How is dCTX metabolized and eliminated?

A4: dCTX is primarily eliminated through renal excretion. [] Studies indicate that greater than 80% of the administered dose of cefotaxime (which is metabolized to dCTX) is recovered in the urine. []

Q5: Does renal impairment affect the pharmacokinetics of dCTX?

A5: Yes, renal insufficiency significantly impacts the elimination half-life of dCTX. In patients with severe renal impairment, the half-life of dCTX is markedly prolonged compared to patients with normal renal function. [, ]

Q6: What is the impact of hemodialysis on dCTX levels?

A6: Hemodialysis effectively reduces the half-life of both cefotaxime and dCTX, necessitating dose adjustments in patients undergoing this treatment modality. []

Q7: Does the route of cefotaxime administration influence dCTX levels?

A7: Both intravenous and intramuscular administration of cefotaxime result in measurable serum concentrations of dCTX. [] Studies have demonstrated good absorption of cefotaxime following intramuscular injection, leading to the formation of dCTX. []

Q8: Does dCTX penetrate well into body tissues and fluids?

A8: Research indicates that dCTX demonstrates good penetration into various body compartments, including brain abscesses [], human myometrium [], and bronchial secretions. [, ] This penetration is crucial for achieving therapeutic concentrations at the site of infection.

Q9: Which bacterial species are particularly susceptible to dCTX?

A9: dCTX demonstrates notable activity against a wide range of Gram-negative bacteria, including Enterobacteriaceae. [, ] It also exhibits activity against Streptococcus faecalis. []

Q10: Are there bacteria that exhibit resistance to dCTX?

A10: While dCTX possesses a broad spectrum of activity, certain bacteria demonstrate resistance. This includes some strains of Morganella morganii, Pseudomonas aeruginosa, Serratia marcescens, Providencia spp., and Bacteroides fragilis. [, ] Notably, Bacteroides thetaiotaomicron often displays elevated MICs to dCTX, requiring high concentrations for synergistic killing with cefotaxime. []

Q11: Does dCTX offer any advantages over cefotaxime against beta-lactamase-producing bacteria?

A11: Yes, dCTX demonstrates greater stability against certain beta-lactamases compared to cefotaxime. This enhanced stability is particularly notable against enzymes produced by Bacteroides fragilis, Proteus vulgaris, and the k-1 enzyme of Enterobacter-Klebsiella. [, ] This characteristic contributes to the overall efficacy of cefotaxime therapy against beta-lactamase-producing organisms.

Q12: Can bacteria develop resistance to dCTX?

A12: Although not extensively documented, bacterial resistance mechanisms against dCTX likely exist. Given its structural similarity to cefotaxime, cross-resistance to other cephalosporins is also possible. Continuous surveillance and monitoring of bacterial susceptibility patterns are crucial to guide appropriate antibiotic use and minimize the emergence and spread of resistance.

Q13: What are the clinical implications of the synergistic interaction between cefotaxime and dCTX?

A13: The synergy between cefotaxime and dCTX significantly enhances the overall antibacterial effect, potentially leading to improved clinical outcomes in treating infections caused by susceptible organisms. This synergistic interaction allows for less frequent dosing of cefotaxime while maintaining therapeutic efficacy. []

Q14: What are the potential advantages of using cefotaxime over other antibiotics in specific clinical scenarios, considering its metabolism to dCTX?

A14: Cefotaxime, due to its favorable pharmacokinetic properties and its metabolism to the active metabolite dCTX, might be advantageous in treating infections where both agents exhibit synergistic activity or where dCTX demonstrates good penetration and individual potency. This consideration becomes particularly relevant in cases involving difficult-to-treat infections caused by susceptible organisms.

Q15: Are there specific patient populations where the use of cefotaxime, considering its metabolism to dCTX, requires special considerations?

A15: Yes, careful consideration is necessary when administering cefotaxime to patients with impaired renal function due to the altered pharmacokinetics of both cefotaxime and dCTX in this population. [] Dosage adjustments and close monitoring of renal function are crucial to prevent potential drug accumulation and toxicity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。